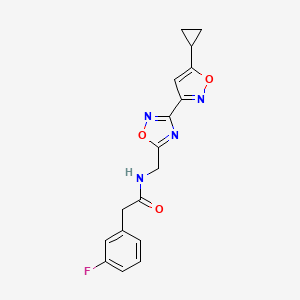

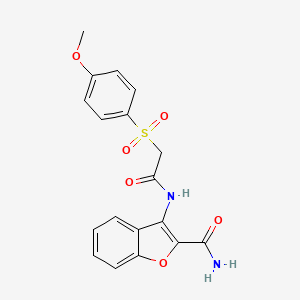

![molecular formula C10H12N4O B2832842 3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine CAS No. 2201391-48-0](/img/structure/B2832842.png)

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine may be used in the synthesis of [2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl-[2-(3-nitroimidazo[1,2-b]pyridazin-6-yloxy)-ethyl]amine hydrochloride .Molecular Structure Analysis

The pyridazine ring in the imidazo[1,2-b]pyridazine structure is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-b]pyridazine derivatives are diverse. For instance, the reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate produces intermediates in near quantitative yields, which are subsequently condensed with active electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives contribute to their unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Applications De Recherche Scientifique

- Applications :

- Applications :

- Applications :

- Applications :

Organic Synthesis and Pharmaceutical Chemistry

Materials Science

Cancer Research

Covalent Inhibitors Development

Functionalization at C-3 Position

Mécanisme D'action

While the specific mechanism of action for “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” is not explicitly mentioned in the search results, imidazo[1,2-b]pyridazine derivatives have been found to inhibit various kinases . For example, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been discovered to inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations .

Orientations Futures

The future directions for “3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine” and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods and the investigation of their mechanisms of action could also be areas of future research .

Propriétés

IUPAC Name |

6-pyrrolidin-3-yloxyimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-10(15-8-3-4-11-7-8)13-14-6-5-12-9(1)14/h1-2,5-6,8,11H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUBMNURTMOPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

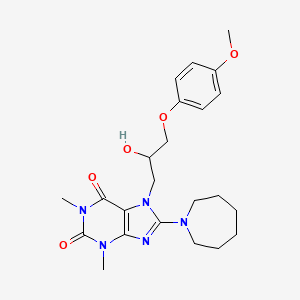

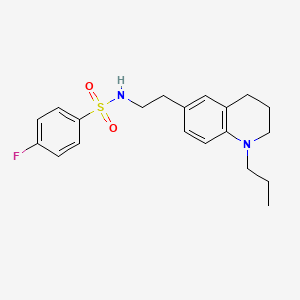

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)

![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2832766.png)

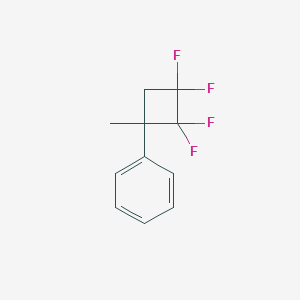

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2832767.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)

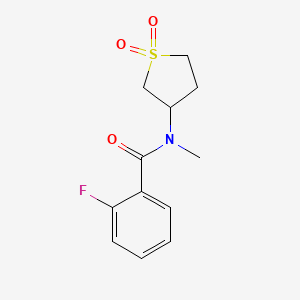

![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)

![3,4,5-triethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2832779.png)

![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)